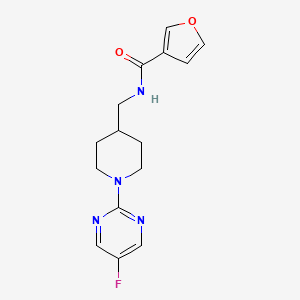
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide, also known as PF-06751979, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. PF-06751979 is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.
Mécanisme D'action
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a selective inhibitor of DHODH, which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. DHODH oxidizes dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP), a precursor of RNA and DNA. Inhibition of DHODH by N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide leads to a decrease in the intracellular levels of UMP, which ultimately leads to a decrease in the proliferation of immune cells, cancer cells, and viruses.
Biochemical and Physiological Effects
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been shown to have potent inhibitory activity against DHODH, with an IC50 value of 0.07 nM. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been shown to be selective for DHODH, with no significant inhibitory activity against other enzymes in the pyrimidine biosynthesis pathway.
In a preclinical study, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to reduce the levels of UMP in immune cells, leading to a decrease in the proliferation of immune cells. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to reduce the levels of UMP in cancer cells, leading to apoptosis. Furthermore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to inhibit the replication of hepatitis C virus and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is its potent inhibitory activity against DHODH, making it a useful tool for studying the role of DHODH in various biological processes. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is selective for DHODH, allowing for the specific inhibition of DHODH without affecting other enzymes in the pyrimidine biosynthesis pathway.
One limitation of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the high potency of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide may make it difficult to determine the optimal concentration for use in experiments.
Orientations Futures
There are several potential future directions for the study of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide. One direction is the development of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide as a therapeutic agent for autoimmune diseases, cancer, and viral infections. Clinical trials are currently underway to evaluate the safety and efficacy of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide in the treatment of rheumatoid arthritis and multiple sclerosis.
Another direction is the study of the role of DHODH in various biological processes. DHODH has been shown to play a role in immune cell proliferation, cancer cell proliferation, and viral replication. Further studies on the role of DHODH in these processes may lead to the development of new therapeutic targets.
In addition, the development of new DHODH inhibitors with improved solubility and pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. The intermediate is then reacted with furan-3-carboxylic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and DMAP to form N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide.
Applications De Recherche Scientifique
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and viral infections. DHODH is essential for the proliferation of immune cells, and inhibition of DHODH has been shown to suppress the immune response. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an immunosuppressive agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, DHODH is overexpressed in various types of cancer, and inhibition of DHODH has been shown to induce apoptosis in cancer cells. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an anticancer agent. Furthermore, DHODH is required for the replication of certain viruses, including hepatitis C virus and dengue virus. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an antiviral agent.
Propriétés
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h3,6,8-11H,1-2,4-5,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZHVKCCFHMPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

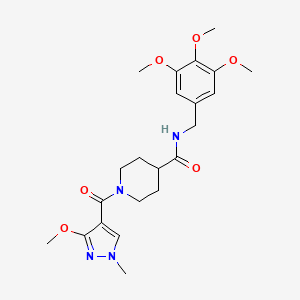
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
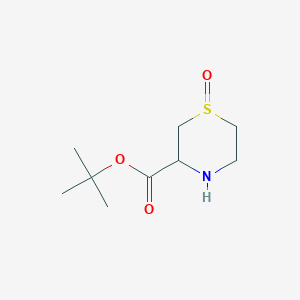
![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)
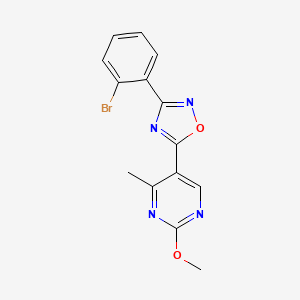
![Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate](/img/structure/B2619071.png)
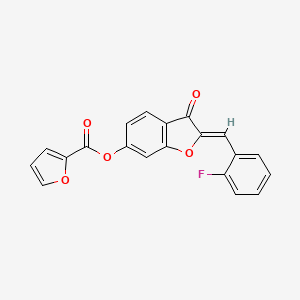
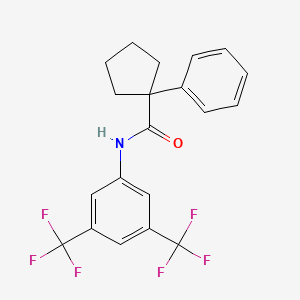
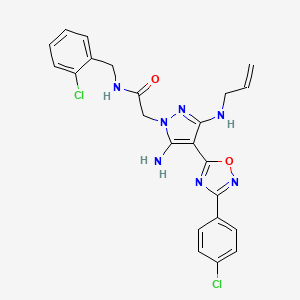
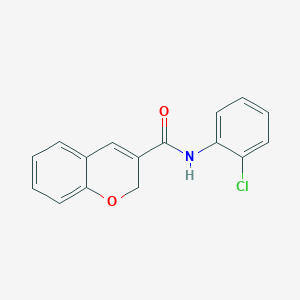
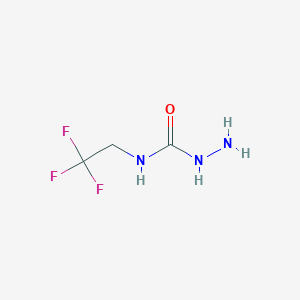
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)
![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)
